BenchChemオンラインストアへようこそ!

4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Physicochemical profiling Drug-likeness optimization Lead candidate triage

Prioritize 921851-67-4 to access a uniquely symmetrical, dual 4-chlorophenyl pharmacophore within the pyridazinone-benzamide series. This specific architecture (ethylene linker, para-chloro on both rings) occupies a distinct cLogP (~3.8-4.2) and MW (388.25) space, making it the optimal comparator for SAR campaigns quantifying halogen contributions to target engagement, selectivity, and DMPK. Use as a reference standard to deconvolute linker flexibility impacts. Verified for non-human research use only.

Molecular Formula C19H15Cl2N3O2
Molecular Weight 388.25
CAS No. 921851-67-4
Cat. No. B2631059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS921851-67-4
Molecular FormulaC19H15Cl2N3O2
Molecular Weight388.25
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C19H15Cl2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26)
InChIKeyRYFPKPGOBFZNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921851-67-4): Structural Profile and Procurement Context


4-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921851-67-4) is a synthetic small molecule belonging to the pyridazinone-benzamide hybrid class, with molecular formula C19H15Cl2N3O2 and a molecular weight of 388.25 g/mol . The compound features a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 4-chlorophenyl group, linked via an ethylene spacer to a 4-chlorobenzamide moiety [1]. This dual chlorinated architecture distinguishes it from simpler pyridazinone or benzamide scaffolds and places it within a chemical space associated with kinase inhibition, phosphodiesterase modulation, and anti-inflammatory target engagement based on class-level precedent [2]. The compound is commercially available from research chemical suppliers, typically at ≥95% purity, and is intended exclusively for non-human research applications .

Why Generic Pyridazinone Analogs Cannot Replace 4-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921851-67-4)


Pyridazinone-benzamide conjugates are not functionally interchangeable because subtle variations in linker length, benzamide ring substitution, and halogenation pattern profoundly alter target engagement profiles, physicochemical properties, and metabolic stability [1]. The specific combination of a para-chloro substituent on the benzamide ring, an ethylene linker, and a 4-chlorophenyl group on the pyridazinone core in CAS 921851-67-4 defines a distinct pharmacophoric fingerprint. Closely related analogs—such as the non-chlorinated benzamide variant (C19H16ClN3O2, MW 353.81) or the 4-fluoro analog—differ in hydrogen-bonding capacity, lipophilicity (cLogP), and electron density distribution on the aromatic ring, each of which can shift binding selectivity and potency by orders of magnitude as documented across pyridazinone-based inhibitor series [2]. The quantitative evidence below maps the specific dimensions where 921851-67-4 occupies a unique position within this chemical family.

Quantitative Differentiation Evidence for 4-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921851-67-4) vs. Structural Analogs


Molecular Weight and Lipophilicity Differentiation: CAS 921851-67-4 vs. Non-Chlorinated Benzamide Analog

The 4-chloro substituent on the benzamide ring of CAS 921851-67-4 increases both molecular weight and lipophilicity relative to the non-chlorinated analog N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. The target compound has MW 388.25 g/mol and a predicted cLogP of approximately 3.8–4.2, compared to MW 353.81 g/mol and predicted cLogP ~3.0–3.5 for the des-chloro analog . This difference of +34.44 g/mol in MW and approximately +0.5–0.7 log units in cLogP places the target compound closer to the center of oral drug-likeness space (Lipinski Rule of Five: MW < 500, cLogP < 5) while potentially enhancing membrane permeability and target binding through increased hydrophobic contact surface [1].

Physicochemical profiling Drug-likeness optimization Lead candidate triage

Hydrogen-Bond Acceptor/Donor Profile: CAS 921851-67-4 vs. 4-Fluoro and Thiophene-Acrylamide Analogs

CAS 921851-67-4 contains one hydrogen-bond donor (amide NH) and five hydrogen-bond acceptors (two carbonyl oxygens, two pyridazine nitrogens, and the amide carbonyl oxygen). In comparison, the 4-fluoro analog N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide possesses the same HBD/HBA count but differs in halogen electronegativity (F vs. Cl), altering the σ-hole potential and halogen-bonding capacity at the para position . The (E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide analog introduces a thiophene ring and an α,β-unsaturated amide, increasing the HBA count to 6 and the cLogP to ~4.5–5.0, which may reduce aqueous solubility and shift target selectivity toward different binding pockets .

Structure-activity relationships Pharmacophore modeling Target selectivity design

Linker Length Differentiation: Ethylene-Bridged CAS 921851-67-4 vs. Propyl-Bridged and Acetyl-Bridged Analogs

The ethylene (-CH2CH2-) linker in CAS 921851-67-4 provides a specific spatial separation between the pyridazinone core and the 4-chlorobenzamide moiety, yielding approximately 5–6 rotatable bonds (excluding ring rotations) and a moderate degree of conformational flexibility. In contrast, the propyl-bridged analog N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS 1021266-53-4) extends the linker by one methylene unit, increasing the maximum N-to-carbonyl distance by approximately 1.2–1.5 Å and adding conformational entropy that may reduce binding affinity to rigid binding pockets . The acetyl-bridged analog 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide introduces a carbonyl group into the linker, altering the electronic character and reducing conformational freedom relative to the ethylene linker . Published SAR across pyridazinone-based inhibitor series demonstrates that linker length variation of a single methylene can alter IC50 values by 10- to 100-fold depending on the target binding site geometry [1].

Linker SAR Conformational flexibility Binding mode optimization

Commercial Availability and Purity Benchmarking: CAS 921851-67-4 Supplier Specifications

CAS 921851-67-4 is available from multiple research chemical suppliers with reported purity specifications typically at the ≥95% level . While this purity grade is standard for screening compounds, the compound's availability from at least two independent vendors (smolecule.com and others) provides procurement redundancy. In comparison, the non-chlorinated analog N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is also listed by vendors but with less consistent catalog presence. The 4-fluoro analog is primarily listed on a single platform, potentially creating single-supplier risk for repeated procurement . No Certificate of Analysis (CoA) data with batch-specific HPLC purity values, residual solvent levels, or elemental analysis were identified in the public domain for any of these analogs, representing a data gap that procurement teams should address through vendor pre-qualification.

Research reagent procurement Purity specification Screening collection building

Class-Level Target Engagement Precedent: Pyridazinone-Benzamide Scaffolds in Kinase and PDE Inhibition

The pyridazinone core present in CAS 921851-67-4 is a recognized pharmacophore in multiple enzyme inhibitor classes. Aryldihydropyridazinones have been characterized as potent PDE3B inhibitors with sub-nanomolar potency (e.g., dihydropyridazinone 8a: PDE3B IC50 = 0.19 nM) [1]. Pyridazinone-based PDE10A inhibitors have demonstrated high brain penetration in murine models [2]. Additionally, pyridazinone-containing compounds have been disclosed as Met kinase inhibitors in patent literature [3]. While CAS 921851-67-4 itself lacks published target-specific IC50 data as of this analysis, its structural embedding within these established pharmacophore classes provides a rational basis for its inclusion in kinase or PDE-focused screening panels. The dual 4-chlorophenyl substitution pattern is noteworthy: similar dichloro-substituted aromatic systems have been associated with enhanced binding to hydrophobic enzyme pockets in MPO inhibitor design [4]. Users should note that this is class-level inference; direct target engagement data for 921851-67-4 is not publicly available and must be generated experimentally.

Kinase inhibition Phosphodiesterase modulation Anti-inflammatory target space

Critical Data Gap Advisory: Absence of Published Quantitative Bioactivity Data for CAS 921851-67-4

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major vendor catalogs (as of the analysis date) did not identify any published IC50, Ki, EC50, Kd, or percentage inhibition data for CAS 921851-67-4 against any defined molecular target. This contrasts with structurally related pyridazinone compounds—such as the PDE3B inhibitor 8a (IC50 = 0.19 nM) [1] and the MPO inhibitor piperidine 17 (neutrophil HOCl production IC50 = 2.4 μM) [2]—for which quantitative target engagement data have been disclosed in peer-reviewed literature. The absence of published bioactivity data for 921851-67-4 may indicate that: (a) the compound has not yet been profiled in publicly reported assays; (b) it may have been tested but yielded unremarkable or negative results not deemed publication-worthy; or (c) it was synthesized as a synthetic intermediate or building block rather than as a bioactive endpoint. Procurement decisions for this compound must therefore be based on its structural differentiation and class-level precedent rather than on demonstrated potency or selectivity advantage.

Data transparency Assay validation requirement Procurement risk assessment

Recommended Application Scenarios for 4-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921851-67-4)


Structure-Activity Relationship (SAR) Studies of Pyridazinone-Benzamide Hybrid Series

CAS 921851-67-4 serves as a key comparator compound in SAR campaigns exploring the impact of para-halogen substitution on the benzamide ring of pyridazinone-ethyl-benzamide conjugates. Its dual 4-chlorophenyl architecture (chlorine on both the pyridazinone 3-phenyl and the benzamide ring) makes it the most symmetrically halogenated member of this sub-series, enabling systematic comparison with the non-chlorinated analog, the 4-fluoro analog, and the thiophene-acrylamide variant [1]. Researchers should pair 921851-67-4 with these analogs in parallel dose-response profiling to quantify the contribution of the 4-chloro substituent to target binding affinity and selectivity. The class-level precedent for pyridazinones as PDE and kinase inhibitors [2] suggests prioritizing PDE3, PDE4, PDE10A, and Met kinase as initial screening targets, though users should consider broader panel screening to identify unanticipated target engagement.

Physicochemical Property Benchmarking for Lead Optimization

With its predicted cLogP of approximately 3.8–4.2 and molecular weight of 388.25 g/mol, 921851-67-4 occupies a central position in the drug-like chemical space of the pyridazinone-benzamide series [1]. It can be used as a reference compound for assessing the impact of structural modifications on solubility, permeability (e.g., PAMPA or Caco-2 assays), and metabolic stability (e.g., liver microsome or hepatocyte assays). Its ethylene linker provides an intermediate conformational profile between the more flexible propyl analog and the more rigid acetyl analog, allowing researchers to deconvolute the contributions of linker length and flexibility to pharmacokinetic parameters. Procurement of multi-milligram quantities is recommended to support both in vitro DMPK profiling and solubility determination under biorelevant conditions.

Chemical Probe Development and Target Deconvolution Studies

The absence of published target engagement data for 921851-67-4 [1] presents both a risk and an opportunity: laboratories equipped with chemoproteomics or affinity-based target identification capabilities (e.g., thermal proteome profiling, affinity pulldown-MS, or kinobeads profiling) can use this compound as a novel scaffold for target deconvolution. Its dichloro substitution pattern provides two distinct halogen atoms that may facilitate halogen-bonding interactions detectable by X-ray crystallography or cryo-EM, should a target be identified. Researchers should procure 921851-67-4 alongside at least one active control compound from the pyridazinone class (e.g., a known PDE3B or MPO inhibitor) to contextualize any newly identified target interactions. The compound's commercial availability from multiple vendors [2] supports the procurement of sufficient material for extensive biochemical and biophysical profiling.

Screening Library Diversification for Kinase and Inflammatory Target Panels

Given the established role of pyridazinone-containing compounds as kinase inhibitors (Met kinase) and phosphodiesterase modulators (PDE3, PDE4, PDE10A) [1], CAS 921851-67-4 is a structurally appropriate addition to diversity-oriented screening libraries targeting the kinome or inflammatory enzyme cascades. Its unique combination of dual 4-chlorophenyl groups and ethylene linker differentiates it from more common screening library entries that typically feature mono-halogenated or heteroaryl substituents. Procurement at the 5–10 mg screening scale is suitable for initial single-concentration screening (e.g., 10 μM) against focused target panels, with follow-up confirmation in dose-response format reserved for hits meeting pre-defined activity thresholds. Note that the compound's activity profile is unvalidated; it should be treated as a discovery-stage screening compound rather than a validated chemical probe.

Quote Request

Request a Quote for 4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.